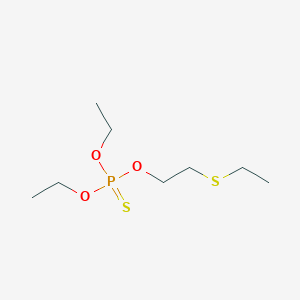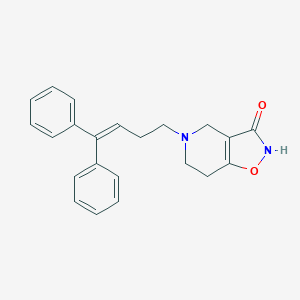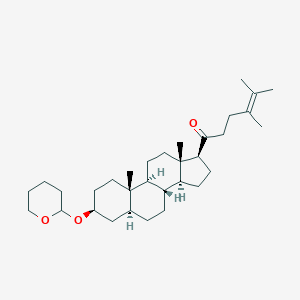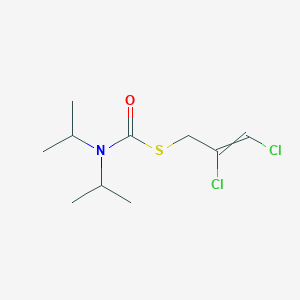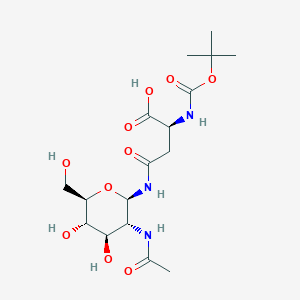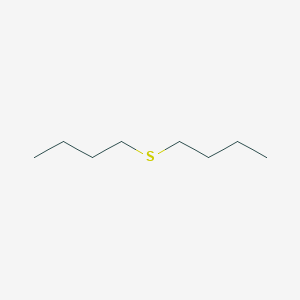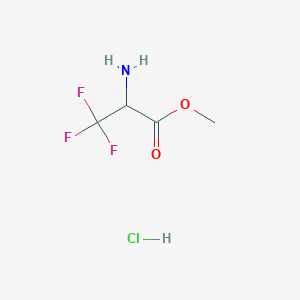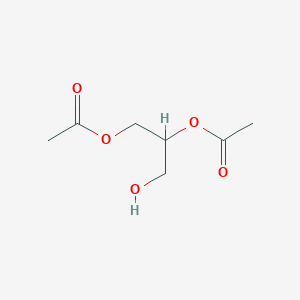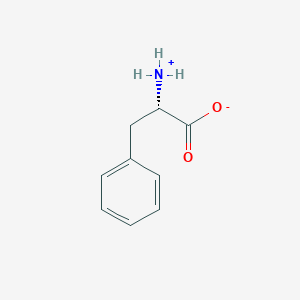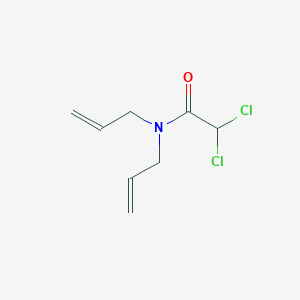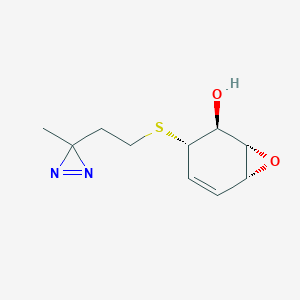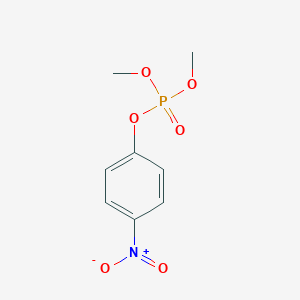
Methyl paraoxon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Breakdown of Nerve Agent Simulants
- Methods of Application: A range of nitrogen-containing bases was tested for the hydrolysis of MP and the chemical warfare agents GB and VX. The product distribution was found to be highly dependent on the basicity of the base and the quantity of water used for the hydrolysis .
- Results: The study found that the breakdown of MP and other nerve agents is highly dependent on the basicity of the base used and the quantity of water involved in the hydrolysis .
2. Detection of Methyl-Paraoxon
- Application Summary: Methyl paraoxon is a highly toxic, efficient, and broad-spectrum organophosphorus pesticide. It poses significant risks to the ecological environment and human health. Many detection methods for MP are based on the enzyme catalytic or inhibition effect .
- Methods of Application: A one-pot reverse microemulsion polymerization combines gold nanoclusters (AuNCs) with molecularly imprinted polymers (MIPs), polydopamine (PDA), and hollow CeO2 nanospheres to synthesize a bright red-orange fluorescence probe (CeO2@PDA@AuNCs-MIPs) with high phosphatase-like activity for selective detection of MP .
- Results: The as-prepared CeO2@PDA@AuNCs-MIPs nanozyme-based fluorescence method for MP detection displayed superior analytical performances with wide linearities and low detection limits .
3. Biosensor Development
- Application Summary: Methyl paraoxon is used in the development of a novel enzyme inhibition-based biosensor for the sensitive and selective detection of paraoxon, a potent and highly toxic chemical with grave implications for human health and the environment .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Rapid Detection of Methyl Paraoxon
- Application Summary: Methyl paraoxon (MP) has severe neurotoxicity and respiratory toxicity. Therefore, it is urgent to develop new and sensitive MP detection methods for health protection and public safety .
- Methods of Application: A novel imine-linked covalent organic framework (COF ML-DHTA) was synthesized by the solvothermal reaction of melem (ML) and 2,5-dihydroxyterephthalaldehyde (DHTA). The resulting COF ML-DHTA exhibits remarkable luminescence quenching toward MP due to the relationship of competitive absorption and Förster resonance energy transfer between MP and COF ML-DHTA .
- Results: COF ML-DHTA can be used for sensitive and selective detection of MP in a wide concentration range of 0.57 ng mL −1 to 30 μg mL −1 with a detection limit of 0.19 ng mL −1 .
5. Electrochemical Detection of Methyl-Paraoxon
- Application Summary: A new electrochemical sensor for organophosphate pesticide (methyl-paraoxon) detection based on bifunctional cerium oxide (CeO 2) nanozyme is reported .
- Methods of Application: Methyl-paraoxon was degraded into p -nitrophenol by using CeO 2 with phosphatase mimicking activity. The CeO 2 nanozyme-modified electrode was then synthesized to detect p -nitrophenol .
- Results: Under the optimum conditions, the present method provided a wider linear range from 0.1 to 100 μmol/L for methyl-paraoxon with a detection limit of 0.06 μmol/L .
6. Direct and Specific Detection of Methyl-Paraoxon
- Application Summary: Methyl paraoxon (MP) is a highly toxic, efficient and broad-spectrum organophosphorus pesticide, which poses significant risks to ecological environment and human health .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Rapid Detection of Methyl Paraoxon
- Application Summary: Methyl paraoxon (MP) has severe neurotoxicity and respiratory toxicity. Therefore, it is urgent to develop new and sensitive MP detection methods for health protection and public safety .
- Methods of Application: A novel imine-linked covalent organic framework (COF ML-DHTA) was synthesized by the solvothermal reaction of melem (ML) and 2,5-dihydroxyterephthalaldehyde (DHTA). The resulting COF ML-DHTA exhibits remarkable luminescence quenching toward MP due to the relationship of competitive absorption and Förster resonance energy transfer between MP and COF ML-DHTA .
- Results: COF ML-DHTA can be used for sensitive and selective detection of MP in a wide concentration range of 0.57 ng mL −1 to 30 μg mL −1 with a detection limit of 0.19 ng mL −1 .
5. Electrochemical Detection of Methyl-Paraoxon
- Application Summary: A new electrochemical sensor for organophosphate pesticide (methyl-paraoxon) detection based on bifunctional cerium oxide (CeO 2) nanozyme is reported .
- Methods of Application: Methyl-paraoxon was degraded into p -nitrophenol by using CeO 2 with phosphatase mimicking activity. The CeO 2 nanozyme-modified electrode was then synthesized to detect p -nitrophenol .
- Results: Under the optimum conditions, the present method provided a wider linear range from 0.1 to 100 μmol/L for methyl-paraoxon with a detection limit of 0.06 μmol/L .
6. Direct and Specific Detection of Methyl-Paraoxon
- Application Summary: Methyl paraoxon (MP) is a highly toxic, efficient and broad-spectrum organophosphorus pesticide, which poses significant risks to ecological environment and human health .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Eigenschaften
IUPAC Name |
dimethyl (4-nitrophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQDKPJKOLXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037571 | |
| Record name | Methylparaoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl paraoxon | |
CAS RN |
950-35-6 | |
| Record name | Paraoxon methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylparaoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl paroxon | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methylparaoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylparaoxon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PARAOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1A2XL95H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



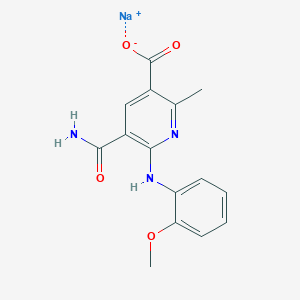
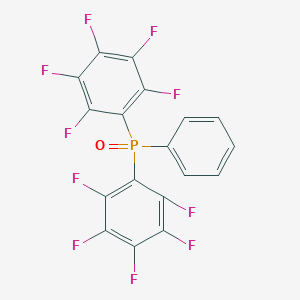
![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)
